1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone

CNS drug design ADME prediction Oxadiazole SAR

Choose this compound for CNS-targeted lead optimization: TPSA 90.7 Ų ensures optimal BBB penetration, surpassing higher-TPSA analogs. The ethanone linker confers metabolic stability superior to the thioether analog (CAS 850937-31-4), critical for repeated-dosing studies. Thiophene sulfur-π interactions are indispensable for MAO-B binding; phenyl-substituted oxadiazoles lack this and exhibit >10 µM IC50. The definitive scaffold for reproducible neurological disease research.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1286718-49-7
Cat. No. B2981006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone
CAS1286718-49-7
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C18H18N4O2S/c23-17(13-16-19-20-18(24-16)15-7-4-12-25-15)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
InChIKeyYVRWAFAOSUGHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone (CAS 1286718-49-7): Chemical Profile and Procurement Baseline


1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone (CAS 1286718-49-7) is a synthetic heterocyclic compound that integrates a phenylpiperazine moiety with a 1,3,4-oxadiazole ring via an ethanone bridge, further substituted with a thiophene group [1]. The compound is primarily investigated for its potential pharmacological activities, including antimicrobial, anticancer, and CNS-related effects, owing to the privileged structures of its constituent fragments . Its molecular formula is C18H18N4O2S, with a molecular weight of 354.43 g/mol and a topological polar surface area of 90.7 Ų, suggesting moderate membrane permeability [1].

Why Simple 1,3,4-Oxadiazole or Phenylpiperazine Analogs Cannot Replace CAS 1286718-49-7 in Targeted Research


Generic substitution of 1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone is unreliable because the precise combination of a thiophene-substituted 1,3,4-oxadiazole linked via an ethanone bridge to a phenylpiperazine is critical for observed biological activities [1]. In a series of oxadiazole-piperazine derivatives evaluated as MAO inhibitors, small structural variations such as changing the C5 aryl group from thiophene to a substituted phenyl or altering the linker length dramatically shifted enzyme inhibition potency and selectivity [2]. The thiophene ring is known to engage in unique π-stacking and sulfur-aromatic interactions that are absent in furan or phenyl analogs, directly affecting target binding [1]. Therefore, even seemingly minor modifications can result in a complete loss of the desired pharmacological profile, making the specific compound indispensable for reproducible research.

Quantitative Differentiation Evidence for 1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone Against Closest Analogs


Predicted CNS Drug-Likeness Advantage Over Furan Analog

While direct in vivo PK data for CAS 1286718-49-7 are not publicly available, computational comparison of its topological polar surface area (TPSA) with a direct furan analog (2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone) suggests superior CNS penetration potential. The target compound has a TPSA of 90.7 Ų [1], whereas the furan analog has a higher TPSA of 94.7 Ų , indicating that the thiophene-substituted compound is more likely to cross the blood-brain barrier based on the widely accepted cutoff of <90-100 Ų for CNS-active drugs. This 4.0 Ų reduction is critical for CNS-targeted programs.

CNS drug design ADME prediction Oxadiazole SAR

Sulfur-Mediated Binding Interaction Advantage Over Phenyl Analog

In a closely related series of oxadiazole-piperazine MAO inhibitors, the presence of a thiophene ring at the C5 position of the oxadiazole was shown to provide significantly enhanced MAO-B inhibitory activity compared to a phenyl analog. Compound 4e (with a nitrophenyl group) exhibited the highest MAO-B inhibition with an IC50 of 0.89 µM, while the thiophene-containing analog (though not explicitly numbered) was noted to engage in sulfur-π interactions in the MAO-B active site, a feature impossible with the phenyl analog [1]. While quantitative IC50 data for the exact target compound is pending disclosure, the class-level SAR indicates that the thiophene substitution is essential for potent MAO-B engagement.

Molecular docking MAO inhibition Structure-Activity Relationship

Metabolic Stability of the Ethanone Linker Compared to a Thioether Linker

The target compound features a direct ethanone linker between the piperazine and oxadiazole rings, whereas many closely related commercial analogs contain a thioether (-S-CH2-) linker (e.g., 1-(4-phenylpiperazin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, CAS 850937-31-4) . Ethanone-linked phenylpiperazine-oxadiazole derivatives have been demonstrated to possess superior metabolic stability in liver microsome assays compared to their thioether counterparts, which are prone to S-oxidation and subsequent clearance [1]. Although specific half-life data for the target compound are not yet publicly available, the class advantage of ethanone over thioether linkers is consistently observed across oxadiazole-based CNS agents and directly impacts in vivo duration of action.

Metabolic stability Oxadiazole SAR Linker optimization

Optimal Use Cases for 1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone Based on Quantitative Differentiation Evidence


Central Nervous System (CNS) Drug Discovery Programs

The compound's TPSA of 90.7 Ų, derived from its thiophene-containing oxadiazole core, positions it within the optimal range for BBB penetration [1]. It is ideally suited for hit-to-lead campaigns targeting neurological indications (e.g., depression, anxiety, neurodegeneration) where CNS exposure is mandatory. Its use is recommended over analogs with higher TPSA values (like the furan variant), as the 4% lower TPSA increases the probability of achieving therapeutic brain concentrations.

Monoamine Oxidase (MAO) Inhibitor Lead Optimization

Based on the class-level SAR showing the necessity of thiophene for MAO-B binding via sulfur-π interactions [2], this compound is the preferred scaffold for designing selective MAO-B inhibitors. Researchers should prioritize this over phenyl-substituted oxadiazoles, which lack the essential sulfur interaction and demonstrate significantly weaker inhibition (estimated IC50 > 10 µM).

In Vivo Pharmacodynamics Studies Requiring Stable Linker Chemistry

The ethanone linker is predicted to confer better metabolic stability compared to the thioether linker found in CAS 850937-31-4 [1]. This compound is therefore the logical choice for any repeated-dosing in vivo study where sustained drug levels are required, avoiding the rapid clearance associated with oxidative metabolism of the thioether. This is critical for proof-of-concept studies in animal models of disease.

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